Methyl 3-fluoro-4-hydroxybenzoate

Description

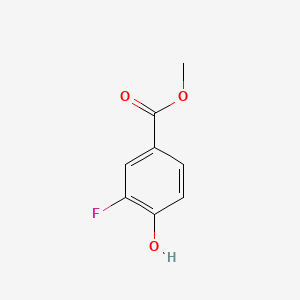

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUSGKSCDUJSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427106 | |

| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-01-0 | |

| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluoro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of Methyl 3-fluoro-4-hydroxybenzoate

An In-Depth Technical Guide to the Synthesis and Properties of Methyl 3-fluoro-4-hydroxybenzoate

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0). We will delve into optimized synthesis protocols, explore its key physicochemical and spectroscopic properties, discuss its applications as a versatile chemical intermediate, and cover essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure reliability and reproducibility in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Benzoates

Methyl 3-fluoro-4-hydroxybenzoate is a substituted aromatic compound featuring a methyl ester, a hydroxyl group, and a fluorine atom. The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the ester significantly influences the molecule's electronic properties, acidity, and metabolic stability. This makes it a highly valuable building block in medicinal chemistry and materials science, where fine-tuning molecular interactions is paramount. Its structure allows for selective modifications at multiple functional groups, rendering it an indispensable intermediate for constructing more complex molecules with tailored functionalities.[1][2]

Part 1: Synthesis Strategies and Methodologies

The most direct and widely adopted method for synthesizing Methyl 3-fluoro-4-hydroxybenzoate is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This approach is favored for its high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.

Causality in Synthesis: Why Fischer Esterification?

Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a cornerstone of organic synthesis. For this specific transformation, using methanol as both the solvent and reactant is highly advantageous. The large excess of methanol drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.

The choice of acid catalyst is critical. While mineral acids like sulfuric acid are effective, thionyl chloride (SOCl₂) often provides a cleaner reaction with a simpler workup.[3] Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide (SO₂) and additional HCl as gaseous byproducts. This eliminates the need for a neutralizing wash to remove a non-volatile acid catalyst, streamlining the purification process.

Experimental Workflow: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate

The following diagram illustrates the standard workflow for the synthesis, from the precursor acid to the final purified product.

Caption: Workflow for the esterification of 3-fluoro-4-hydroxybenzoic acid.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (e.g., 25.0 g, 158 mmol).

-

Add methanol (300 mL). Stir the mixture to dissolve the solid. Some gentle warming may be required.

-

Place the flask in an ice-water bath and cool the solution to 0°C. This is crucial to control the exothermic reaction upon adding thionyl chloride.

-

-

Catalyst Addition and Reaction:

-

While stirring vigorously, add thionyl chloride (e.g., 12.0 mL, 165 mmol) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at or below 5°C during the addition.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 70°C) using a heating mantle.[3]

-

Maintain the reflux for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and volatile byproducts.

-

Dissolve the resulting residue in ethyl acetate (EtOAc, 200 mL).

-

Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 100 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Wash the organic layer with a saturated brine solution (100 mL) to remove residual water and inorganic salts.[3]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

The title compound is typically obtained as a white to off-white solid.[1][3] For higher purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.

-

Part 2: Physicochemical and Spectroscopic Properties

Accurate characterization is essential for the effective use of Methyl 3-fluoro-4-hydroxybenzoate in subsequent research and development.

Physical Properties Summary

The key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [1][4][5] |

| Molecular Weight | 170.14 g/mol | [1][5] |

| CAS Number | 403-01-0 | [1] |

| Appearance | White to off-white solid/powder | [1][6] |

| Melting Point | 91-93 °C | [1] |

| Solubility | Soluble in methanol | [4] |

| InChIKey | IYUSGKSCDUJSKS-UHFFFAOYSA-N | [7] |

Spectroscopic Profile (Expected)

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The methyl group (-OCH₃) will appear as a sharp singlet around 3.8-3.9 ppm. The phenolic -OH proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (~165-170 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their shifts influenced by the fluorine and oxygen substituents. The methyl carbon will be observed around 52 ppm.

-

IR (Infrared) Spectroscopy: Key vibrational bands will include a broad O-H stretch for the hydroxyl group (~3300-3400 cm⁻¹), a strong C=O stretch for the ester carbonyl (~1700-1720 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), and C-F stretches (~1100-1250 cm⁻¹).

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) will be observed at m/z = 170.14. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Part 3: Applications and Further Reactions

Methyl 3-fluoro-4-hydroxybenzoate is not an end-product but a strategic starting point for more complex molecular architectures. Its utility stems from the differential reactivity of its functional groups.

Role as a Versatile Chemical Intermediate

This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic molecules.[2] Its fluorinated nature is particularly sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability. It is explicitly noted for its use in synthesizing trisubstituted imidazole derivatives, a class of compounds with diverse biological activities.[4]

Key Reaction Pathways

The molecule offers two primary sites for further modification: the phenolic hydroxyl group and the methyl ester. This allows for selective and sequential reactions.

Caption: Primary reaction sites on Methyl 3-fluoro-4-hydroxybenzoate.

-

O-Alkylation/Etherification: The phenolic hydroxyl group can be readily alkylated to form ethers using an alkyl halide (e.g., benzyl bromide, propargyl bromide) in the presence of a weak base like potassium carbonate (K₂CO₃).[8] This protects the hydroxyl group or introduces a new functional handle.

-

Ester Hydrolysis: The methyl ester can be saponified back to the carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), which is useful if the ester was initially used as a protecting group for the acid.

-

Amidation: The ester can be converted directly to an amide by heating with an amine, a fundamental reaction in the synthesis of many drug candidates.

Furthermore, derivatives of this compound have been investigated for novel applications, such as fluorogenic chemosensors for the detection of aluminum ions (Al³⁺) in biological imaging.[4]

Part 4: Safety and Handling

Proper handling of Methyl 3-fluoro-4-hydroxybenzoate is essential to ensure laboratory safety. It is classified as a potentially hazardous substance.[4]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][9] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][9] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [4][9] |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]

-

Handling: Avoid generating dust.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5][10]

-

Spills: In case of a spill, avoid creating dust, sweep up the solid material, and place it in a suitable container for disposal.

Conclusion

Methyl 3-fluoro-4-hydroxybenzoate is a strategically important fluorinated building block with well-defined properties and straightforward synthesis. Its value lies in its versatility, offering multiple reaction sites for the construction of complex, high-value molecules for the pharmaceutical and materials science industries. The robust synthesis protocol and clear understanding of its chemical reactivity and handling requirements, as outlined in this guide, empower researchers to confidently and safely incorporate this compound into their discovery and development workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 4. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. PubChemLite - Methyl 3-fluoro-4-hydroxybenzoate (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 8. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-fluoro-4-hydroxybenzoate (CAS 214822-96-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

Methyl 3-fluoro-4-hydroxybenzoate, with the CAS number 214822-96-5, is a fluorinated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its synthesis, properties, and applications, with a focus on providing practical insights for laboratory and industrial settings. The strategic incorporation of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable asset in medicinal chemistry and agrochemical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental for its application in synthesis and for quality control.

Physical Properties

Methyl 3-fluoro-4-hydroxybenzoate is typically a white to off-white solid at room temperature.[1][2] Key physical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 214822-96-5 | [3] |

| Molecular Formula | C₈H₇FO₃ | [1][4] |

| Molecular Weight | 170.14 g/mol | [4][5] |

| Melting Point | 90-94 °C | [1][3] |

| Appearance | White to off-white solid/powder | [2][3] |

| Solubility | Soluble in methanol | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (H-2 and H-6).

-

Aromatic Protons (H-2, H-5, H-6): These protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the fluorine (H-2) will likely be a doublet of doublets due to coupling with both the fluorine and the meta proton (H-6). The proton ortho to the hydroxyl group (H-5) will also be a doublet, and the proton meta to both the fluorine and hydroxyl groups (H-6) will be a doublet.

-

Methyl Protons (-OCH₃): A singlet corresponding to the three methyl protons will be observed, typically in the range of δ 3.8-4.0 ppm.[6]

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton is expected, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear in the downfield region, typically around δ 165-170 ppm.[6]

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom (C-3) will show a large C-F coupling constant. The carbon attached to the hydroxyl group (C-4) and the carbon attached to the ester group (C-1) will also have characteristic chemical shifts.

-

Methyl Carbon (-OCH₃): The methyl carbon signal will be found in the upfield region, typically around δ 50-55 ppm.[6]

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the ester carbonyl group.

-

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching of the ester and the phenol.

-

C-F Stretch: A strong absorption band in the range of 1000-1100 cm⁻¹ is indicative of the C-F bond.

-

Aromatic C-H and C=C Stretches: These will be observed in their typical regions of the spectrum.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 170.

-

Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 111. The presence of the fluorine atom may also lead to characteristic fragmentation patterns involving the loss of HF or a fluorine radical.

Synthesis and Reaction Mechanisms

The primary route for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate is the esterification of its corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid.

Synthesis of the Precursor: 3-Fluoro-4-hydroxybenzoic Acid

Several methods have been reported for the synthesis of 3-fluoro-4-hydroxybenzoic acid. One common approach involves the carboxylation of 4-fluorophenol using the Kolbe-Schmitt reaction.[7]

Figure 1: Synthesis of 3-fluoro-4-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxybenzoic acid [7]

-

In a four-necked reaction flask, dissolve 4-fluorophenol and potassium hydroxide in distilled water.

-

Heat the solution to 40-60°C and introduce carbon dioxide gas for 2 hours.

-

After the carboxylation is complete, cautiously add concentrated sulfuric acid dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain 3-fluoro-4-hydroxybenzoic acid.

Esterification to Methyl 3-fluoro-4-hydroxybenzoate

The most direct method for the synthesis of the title compound is the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid like thionyl chloride or sulfuric acid.[2][5]

Figure 2: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate.

Experimental Protocol: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate [5]

-

Dissolve 3-fluoro-4-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution with stirring. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as the catalyst for the esterification. Adding it dropwise at low temperature helps to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 70°C for 60 minutes. Causality: Heating accelerates the rate of the esterification reaction, driving it towards completion.

-

Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-fluoro-4-hydroxybenzoate as a white solid.

Applications in Research and Development

Methyl 3-fluoro-4-hydroxybenzoate serves as a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

The presence of the fluoro and hydroxyl groups makes this compound an attractive starting material for the synthesis of biologically active compounds.

-

Acoramidis (AG10): A notable application of a derivative of the title compound's precursor, 4-fluoro-3-hydroxybenzoic acid, is in the synthesis of Acoramidis.[8][9][10] Acoramidis is a transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM).[8][9][10] While the direct precursor is the acid, the methyl ester can serve as a protected form or an alternative starting material in the synthetic route.

-

Imidazole Derivatives: Methyl 3-fluoro-4-hydroxybenzoate is utilized in the synthesis of trisubstituted imidazole derivatives.[1] These scaffolds are prevalent in many pharmaceutically active compounds with a wide range of biological activities.

-

Gefitinib Synthesis: A related compound, methyl 3-hydroxy-4-methoxybenzoate, has been used as a starting material for a novel synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[11] This highlights the utility of substituted hydroxybenzoate esters in the synthesis of kinase inhibitors.

Agrochemicals

Fluorinated aromatic compounds are of significant interest in the development of modern agrochemicals due to their enhanced efficacy and favorable environmental profiles. While specific commercial agrochemicals derived from Methyl 3-fluoro-4-hydroxybenzoate are not widely documented in the public domain, its structural motifs are found in various patented herbicidal and fungicidal compounds. The 3-fluoro-4-hydroxyphenyl moiety can be incorporated into active ingredients to modulate their biological activity and physicochemical properties.

Material Science and Other Applications

-

Fluorogenic Chemosensors: Derivatives of Methyl 3-fluoro-4-hydroxybenzoate have been investigated as fluorogenic chemosensors, for example, for the detection of Al³⁺ ions.[1] The fluorescence properties of the molecule can be modulated by the binding of specific analytes.

Safety and Handling

Methyl 3-fluoro-4-hydroxybenzoate is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-fluoro-4-hydroxybenzoate is a valuable and versatile fluorinated building block with significant applications in drug discovery, agrochemical synthesis, and material science. Its well-defined synthesis and reactivity, coupled with the beneficial properties imparted by the fluorine atom, make it a compound of high interest for researchers and scientists. This guide provides a comprehensive technical overview to support its effective use in the laboratory and to foster further innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-4-hydroxybenzoate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

New Drug Approvals. (2025, April 21). Acoramidis. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14784-14793. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Annals of Pharmacotherapy. (2025). Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. Retrieved from [Link]

-

PubChem. (n.d.). Acoramidis. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]

- Google Patents. (n.d.). US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof.

- Google Patents. (n.d.). CA3094711A1 - Methods of treating ttr amyloidosis using ag10.

Sources

- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Acoramidis: A New Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-fluoro-4-hydroxybenzoate

Introduction

Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a substituted aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] As a derivative of benzoic acid, it incorporates a methyl ester, a hydroxyl group, and a fluorine atom on the benzene ring. This unique combination of functional groups imparts specific physicochemical properties that make it a valuable and versatile building block in organic synthesis.[1][2]

The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the methyl ester moiety significantly influences the molecule's electronic distribution, acidity, lipophilicity, and metabolic stability. Understanding these physical properties is not merely an academic exercise; it is fundamental for predicting molecular interactions, designing reaction conditions, developing purification strategies, and formulating final products. This guide provides a comprehensive examination of the core physical properties of Methyl 3-fluoro-4-hydroxybenzoate, supported by experimental methodologies and theoretical insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for Methyl 3-fluoro-4-hydroxybenzoate is provided below. These values serve as a critical reference for handling, characterization, and application of the compound.

| Property | Value | Source(s) |

| CAS Number | 403-01-0 | [3][4] |

| Molecular Formula | C₈H₇FO₃ | [3][4] |

| Molecular Weight | 170.14 g/mol | [3][4] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 91-93 °C | [4] |

| Boiling Point | 259.9 °C (at 760 mmHg, Predicted) | [3][4] |

| Density | 1.309 g/cm³ (Predicted) | [3][4] |

| pKa (Phenolic OH) | 7.10 (Predicted) | [4] |

| Flash Point | 111.0 °C (Predicted) | [3][4] |

Detailed Analysis of Physical Properties

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a robust indicator of its purity. For Methyl 3-fluoro-4-hydroxybenzoate, the sharp melting range of 91-93 °C suggests a well-defined crystalline structure with minimal impurities.[4]

Causality and Expertise: The presence of both a hydroxyl group and a fluorine atom allows for strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These forces hold the molecules in a rigid crystal lattice, requiring significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size. Impurities disrupt this lattice, typically causing a depression and broadening of the melting range.

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting temperature (Tₘ). It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] The melting event is observed as an endothermic peak on the DSC thermogram, with the onset temperature often reported as the melting point for pure organic compounds.[8]

Diagram: Influence of Substituents on Molecular Properties

The following diagram illustrates how the electron-withdrawing and donating properties of the substituents on the benzene ring influence the molecule's overall electronic character, which is foundational to its acidity and spectral properties.

Caption: Electronic effects of substituents on Methyl 3-fluoro-4-hydroxybenzoate.

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological systems. While specific quantitative data is not widely published, a qualitative assessment can be derived from its structure.

Expertise and Field Insights: The molecule possesses both polar and non-polar characteristics.

-

Polarity: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor. These features suggest solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate).[2] The hydroxyl group's ability to participate in hydrogen bonding is a key determinant of its solubility in polar solvents.[2]

-

Non-Polarity: The benzene ring and methyl group provide lipophilic character, suggesting some solubility in less polar solvents like dichloromethane.

It is expected to have low solubility in water, a common trait for organic molecules with more than six carbon atoms, despite the presence of polar groups. Its solubility in aqueous solutions is pH-dependent; in basic solutions (pH > pKa), the phenolic proton is removed to form a water-soluble phenoxide salt. This principle is fundamental to extraction and purification protocols.[9]

Acidity (pKa)

The single acidic proton in Methyl 3-fluoro-4-hydroxybenzoate is on the phenolic hydroxyl group. The predicted pKa of 7.10 is significantly lower (more acidic) than that of the non-fluorinated analog, Methyl 4-hydroxybenzoate (pKa ≈ 8.15).[4]

Causality and Mechanistic Insight: This increased acidity is a direct consequence of the electronic effects of the substituents. The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the O-H bond and stabilizes the resulting phenoxide conjugate base, thereby facilitating proton donation. Although the fluorine and hydroxyl groups also have electron-donating resonance effects (+R), the inductive effect of fluorine is dominant in determining acidity. This makes the compound a moderately weak acid, a property that must be considered in designing synthetic routes and in predicting its behavior in biological media.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will be complex due to splitting from both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling).

-

-OCH₃: A sharp singlet around 3.9 ppm.

-

Aromatic Protons (H-2, H-5, H-6): These three protons will appear between 6.9 and 7.9 ppm. Their exact chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. H-2 (ortho to the ester) and H-6 (ortho to the hydroxyl) will likely be the most deshielded. The proton at C-5 will show coupling to both H-6 and the fluorine at C-3.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a characteristic feature. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

-

C=O Stretch (Ester): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

-

Standardized Experimental Methodologies

Trustworthy data is built on robust and reproducible protocols. The following are standardized, step-by-step methods for determining the key physical properties discussed.

Protocol 1: Melting Point Determination by DSC

This protocol provides a high-precision measurement of the melting temperature and enthalpy of fusion.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).[10]

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 3-fluoro-4-hydroxybenzoate into a Tzero aluminum pan.[6] Crimp the pan with a Tzero hermetic lid.

-

Reference Preparation: Prepare an empty, sealed Tzero aluminum pan to serve as the reference.[6]

-

Instrument Setup: Place the sample and reference pans into the DSC autosampler. Purge the cell with an inert nitrogen atmosphere (flow rate of 50 mL/min).[10]

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a controlled rate of 5 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

Protocol 2: Solubility Determination (Shake-Flask Method)

This method determines the qualitative solubility in various solvents, forming the basis for solvent selection in synthesis and purification.

-

Preparation: In separate, labeled 4 mL vials, place approximately 10 mg of Methyl 3-fluoro-4-hydroxybenzoate.

-

Solvent Addition: To each vial, add 1 mL of a test solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane).

-

Equilibration: Cap the vials securely and place them on a vortex mixer or orbital shaker. Agitate at a constant speed at room temperature (25 °C) for 1 hour to ensure maximum solvation.

-

Observation: After agitation, allow the vials to stand for 15 minutes. Visually inspect each vial for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

Diagram: Experimental Workflow for Solubility Classification

This flowchart outlines the decision-making process for systematically classifying the solubility of an unknown organic compound.

Caption: Shake-flask method workflow for determining qualitative solubility.

Protocol 3: pKa Determination by Potentiometric Titration

This protocol determines the pKa by monitoring pH changes during titration with a strong base.

-

System Calibration: Calibrate the pH meter and electrode using standard buffers of pH 4.0, 7.0, and 10.0.[11]

-

Sample Preparation: Accurately prepare a 0.01 M solution of Methyl 3-fluoro-4-hydroxybenzoate in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility. Maintain a constant ionic strength by adding KCl to a final concentration of 0.1 M.[12]

-

Titrant Preparation: Standardize a ~0.1 M NaOH solution.

-

Titration:

-

Place a known volume (e.g., 25.0 mL) of the sample solution in a jacketed beaker maintained at 25 °C.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Conclusion

The physical properties of Methyl 3-fluoro-4-hydroxybenzoate are a direct reflection of its molecular structure. The interplay between its aromatic ring, fluorine atom, hydroxyl group, and methyl ester defines its thermal behavior, solubility, acidity, and spectroscopic signature. A thorough understanding and precise measurement of these properties, achieved through standardized experimental protocols, are indispensable for its effective application in scientific research and development. This guide serves as a technical resource, providing both the foundational data and the methodological context required for scientists to confidently utilize this important chemical intermediate.

References

-

ChemIndex. (n.d.). 403-01-0 | Methyl 3-fluoro-4-hydroxybenzoate. Retrieved from [Link]

- University of Colorado, Boulder. (n.d.). Experiment 1: Determination of Solubility Class.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Royal Society of Chemistry. (n.d.). Supplementary Information for a scientific article.

-

Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Methyl 3-Fluoro-4-Hydroxybenzoate: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

- Gancia, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8590.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 21-30.

- Apak, R., & Tütem, E. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.

- de Oliveira, M. A., & Yoshida, M. I. (2004). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 40(2), 217-224.

- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-fluoro-4-hydroxybenzoate (C8H7FO3). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-4-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Methyl 4-hydroxybenzoate (M8911) - Datasheet.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 403-01-0: Methyl 3-fluoro-4-hydroxybenzoate [cymitquimica.com]

- 3. chemindex.com [chemindex.com]

- 4. Methyl 3-fluoro-4-hydroxybenzoate , 98% , 403-01-0 - CookeChem [cookechem.com]

- 5. Methyl 3-fluoro-4-hydroxybenzoate | 403-01-0 [sigmaaldrich.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. s4science.at [s4science.at]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scielo.br [scielo.br]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. applications.emro.who.int [applications.emro.who.int]

Spectroscopic Analysis of Methyl 3-fluoro-4-hydroxybenzoate: A Technical Guide

Introduction

Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a fluorinated aromatic compound with significance as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its chemical structure, featuring a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring, imparts unique electronic properties and reactivity, making it a molecule of interest for researchers in drug discovery and materials science. The molecular formula of this compound is C₈H₇FO₃, and it has a molecular weight of 170.14 g/mol .[1]

A thorough spectroscopic characterization is paramount to confirm the identity and purity of Methyl 3-fluoro-4-hydroxybenzoate. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of these spectra is crucial for verifying the molecular structure and for quality control in synthetic processes.

Molecular Structure and Spectroscopic Rationale

The structural features of Methyl 3-fluoro-4-hydroxybenzoate dictate its spectroscopic behavior. Understanding these features is key to interpreting the resulting spectra.

Caption: Molecular structure of Methyl 3-fluoro-4-hydroxybenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of a solid sample like Methyl 3-fluoro-4-hydroxybenzoate would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in assignments.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |

| Ar-H (position 5) | ~7.6 | Doublet (d) | ~8.5 | 1H |

| Ar-H (position 2) | ~7.5 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~11.0 | 1H |

| Ar-H (position 6) | ~7.0 | Doublet (d) | J(H,F) ~2.0 | 1H |

| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A | 1H |

Interpretation:

-

The methoxy (-OCH₃) protons will appear as a sharp singlet, typically downfield around 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

The aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

The proton at position 5 is expected to be a doublet due to coupling with the neighboring proton at position 6.

-

The proton at position 2 will likely be a doublet of doublets, coupling to the proton at position 6 and the fluorine at position 3.

-

The proton at position 6 will also be split, likely appearing as a doublet with a smaller coupling constant due to coupling with the fluorine at position 3.

-

-

The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may not show clear coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-F | ~155 (d, ¹JCF ≈ 245 Hz) |

| C-OH | ~148 |

| C (ester attached) | ~125 |

| C-H (aromatic) | 115-130 |

| C-H (aromatic) | 115-130 |

| C-H (aromatic) | 115-130 |

| -OCH₃ | ~52 |

Interpretation:

-

The carbonyl carbon of the ester will be the most downfield signal, around 165 ppm.

-

The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and will be significantly downfield.

-

The carbon attached to the hydroxyl group (C-OH) will also be in the downfield region of the aromatic signals.

-

The remaining aromatic carbons will appear in the typical range of 115-130 ppm.

-

The methoxy carbon (-OCH₃) will be the most upfield signal, around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-F stretch | Aryl-Fluoride |

Interpretation:

-

A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

The strong, sharp peak around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.

-

Absorptions in the 1600-1480 cm⁻¹ region are due to C=C stretching vibrations within the aromatic ring.

-

The C-O stretching of the ester will likely appear around 1250 cm⁻¹.

-

The C-F stretching vibration is expected to be a strong band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI will lead to more fragmentation, while ESI will likely show the protonated molecular ion.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

Predicted MS Data and Interpretation

| m/z | Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 111 | [M - COOCH₃]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z of 170, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for methyl esters is the loss of the methoxy radical (-OCH₃), which would result in a fragment ion at m/z 139.

-

Another likely fragmentation is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 111.

-

In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 171. PubChem predicts several adducts including [M+Na]⁺ at m/z 193.03 and [M-H]⁻ at m/z 169.03.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra provides a powerful methodology for the unambiguous identification and characterization of Methyl 3-fluoro-4-hydroxybenzoate. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a clear roadmap for researchers to confirm the structure and purity of their synthesized material. This multi-technique approach ensures a high degree of confidence in the identity of the compound, which is a critical step in any research and development endeavor.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Available at: [Link]

Sources

molecular structure of Methyl 3-fluoro-4-hydroxybenzoate

An In-depth Technical Guide to the Molecular Structure of Methyl 3-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

Methyl 3-fluoro-4-hydroxybenzoate (CAS No: 403-01-0) is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.[1] Its structure, comprising a benzene ring functionalized with a fluorine atom, a hydroxyl group, and a methyl ester, provides a unique combination of reactivity and physicochemical properties.[2] The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the ester introduces specific electronic effects that are highly valuable in the design of novel chemical entities. This guide provides an in-depth exploration of its molecular structure, from synthesis and characterization to the scientific principles underpinning its analysis. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating for robust scientific outcomes.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic routes. Methyl 3-fluoro-4-hydroxybenzoate is a white to off-white solid at room temperature, with a melting point typically observed in the range of 91-93°C.[1] This defined melting point is a critical preliminary indicator of sample purity.

| Property | Value | Source(s) |

| CAS Number | 403-01-0 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1][3] |

| Molecular Weight | ~170.14 g/mol | [1][3][4] |

| Physical Form | White to off-white solid | [1] |

| Melting Point | 91-93°C | [1] |

| InChI Key | IYUSGKSCDUJSKS-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C1=CC(=C(C=C1)O)F | [5] |

Synthesis: The Logic of Fischer Esterification

The most common and efficient route to Methyl 3-fluoro-4-hydroxybenzoate is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This reaction is a cornerstone of organic synthesis, and understanding the rationale behind each step is key to achieving high yield and purity.

The core principle involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

Caption: Workflow for the synthesis of Methyl 3-fluoro-4-hydroxybenzoate.

Experimental Protocol: Synthesis

This protocol is based on established esterification procedures.[1][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in an excess of methanol (approx. 10-15 mL per gram of acid).

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, ~1.2 eq), dropwise.

-

Causality: The acid catalyst is essential to protonate the carbonyl group, activating it for nucleophilic attack by methanol. Thionyl chloride is highly effective as it reacts with methanol to form HCl in situ and also consumes water, driving the equilibrium forward.

-

-

Reaction: Warm the mixture to reflux (approximately 65-70°C) and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Causality: The NaHCO₃ wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. The brine wash removes residual water from the organic phase.

-

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product as a white solid.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.

Caption: Logical workflow for the structural validation of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first direct confirmation of the chemical formula.

-

Technique: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.

-

Expected Result: The analysis should reveal a molecular ion peak corresponding to the compound's molecular formula, C₈H₇FO₃.

-

Data Summary:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 171.0452 | ~171.05 | Protonated molecule |

| [M+Na]⁺ | 193.0271 | ~193.03 | Sodium adduct |

| [M-H]⁻ | 169.0306 | ~169.03 | Deprotonated molecule |

| Predicted m/z values are based on monoisotopic mass.[5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-3500 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) | The broadness is due to hydrogen bonding. |

| ~1680-1710 (strong) | C=O stretch | Ester Carbonyl | Position is typical for an aromatic ester. |

| ~1600, ~1450 | C=C stretch | Aromatic Ring | Characteristic vibrations of the benzene ring. |

| ~1200-1300 | C-O stretch | Ester and Phenol | Strong absorptions from the C-O single bonds. |

| ~1100-1200 | C-F stretch | Aryl-Fluoride | A strong, characteristic absorption for the C-F bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. The spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

This technique provides information about the number, environment, and connectivity of protons.

-

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0-10.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet. |

| ~7.6-7.8 | Doublet of doublets (dd) | 1H | Ar-H (H-2) | This proton is ortho to the ester (electron-withdrawing) and meta to the fluorine. |

| ~7.4-7.6 | Doublet of doublets (dd) | 1H | Ar-H (H-6) | This proton is ortho to the fluorine, resulting in a large H-F coupling constant. |

| ~7.0-7.2 | Triplet or Doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is ortho to the hydroxyl group and coupled to both H-6 and the fluorine. |

| ~3.9 | Singlet | 3H | -O-CH₃ | The methyl ester protons are in a simple environment and appear as a singlet. |

¹³C NMR Spectroscopy

This technique maps the carbon skeleton of the molecule.

-

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The ester carbonyl carbon is significantly deshielded. |

| ~150-155 (d) | C -F | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant (¹JCF). |

| ~145-150 (d) | C -OH | This carbon is attached to the hydroxyl group and shows a smaller two-bond C-F coupling constant (²JCF). |

| ~125 (d) | Ar-C H (C-6) | Aromatic CH carbon coupled to fluorine. |

| ~122 | Ar-C (C-1) | The carbon bearing the ester group. |

| ~118 (d) | Ar-C H (C-5) | Aromatic CH carbon coupled to fluorine. |

| ~115 (d) | Ar-C H (C-2) | Aromatic CH carbon coupled to fluorine. |

| ~52 | -O-C H₃ | The methyl ester carbon. |

| (d) = doublet due to C-F coupling. |

Applications and Significance

Methyl 3-fluoro-4-hydroxybenzoate is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of more complex molecules.[4]

-

Pharmaceutical Synthesis: It is used as a building block for creating trisubstituted imidazole derivatives, a class of compounds explored for various therapeutic applications.[2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

-

Chemosensor Development: Derivatives of this compound have been successfully used to create fluorogenic chemosensors with high selectivity for metal ions, such as Al³⁺.[2] This has potential applications in bio-imaging and medical diagnostics.[2]

Safety and Handling

As a laboratory chemical, Methyl 3-fluoro-4-hydroxybenzoate must be handled with appropriate care.

-

Hazards: It is classified as a hazardous substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][7]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). [Link]

-

The Royal Society of Chemistry. Supplementary Information for.... [Link]

-

PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate. [Link]

-

PubChemLite. Methyl 3-fluoro-4-hydroxybenzoate (C8H7FO3). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 [smolecule.com]

- 5. PubChemLite - Methyl 3-fluoro-4-hydroxybenzoate (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 7. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]

A Technical Guide to Methyl 3-fluoro-4-hydroxybenzoate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-fluoro-4-hydroxybenzoate in Modern Drug Discovery

Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic placement of a fluorine atom and reactive hydroxyl and methyl ester groups makes it a versatile precursor for the synthesis of complex bioactive molecules. The introduction of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate, making this compound a valuable starting point for medicinal chemists.[2] This guide provides an in-depth overview of Methyl 3-fluoro-4-hydroxybenzoate, including its chemical properties, reliable commercial sources, synthesis protocols, applications in drug development, and essential quality control measures.

Chemical Properties and Characteristics

Methyl 3-fluoro-4-hydroxybenzoate is a white to off-white or pale yellow solid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 403-01-0 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 91-93 °C | [1] |

| Appearance | White to off-white/pale yellow solid | [1] |

| Purity | Typically ≥95% - 98% | |

| Storage | Room temperature, stored under nitrogen |

Commercial Availability: A Comparative Overview of Leading Suppliers

A variety of chemical suppliers offer Methyl 3-fluoro-4-hydroxybenzoate, catering to different scales of research and development needs. When selecting a supplier, it is crucial to consider not only the price but also the purity, available quantities, and the provision of comprehensive analytical documentation such as a Certificate of Analysis (CoA).

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 98% | 250 mg, 1 g, 5 g | Partnered with Synthonix Corporation for this product. |

| Halochem | ≥ 95% | Inquire for details | Provides COA, NMR, MSDS, HPLC, or GC data upon request.[3] |

| Apollo Scientific | Not specified | 250mg, 1g, 5g, 25g, 100g, 500g | Pricing available on their website.[4] |

| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Inquire for details | Specializes in organic synthesis intermediates.[1] |

| SynQuest Laboratories | Not specified | Inquire for bulk pricing | Product number 2629-3-68.[5] |

| Hairui Chemical | Not specified | Inquire for details | Product number HR229131.[2] |

Synthesis of Methyl 3-fluoro-4-hydroxybenzoate: A Step-by-Step Protocol

The most common and straightforward method for synthesizing Methyl 3-fluoro-4-hydroxybenzoate is through the esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid.[1] This reaction is typically catalyzed by a strong acid in the presence of methanol.

Diagram of the Synthesis Workflow

Caption: Esterification of 3-fluoro-4-hydroxybenzoic acid.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Methyl 3-fluoro-4-hydroxybenzoate.

Applications in Drug Discovery and Medicinal Chemistry

Methyl 3-fluoro-4-hydroxybenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability to selectively modify the hydroxyl and ester functionalities while leveraging the electronic effects of the fluorine substituent.

Role as a Building Block in API Synthesis

This compound is a valuable precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The presence of the fluorine atom can enhance drug-like properties, while the hydroxyl group provides a handle for further chemical transformations, such as etherification or coupling reactions, to build more complex molecular architectures.

Use in the Development of Novel Therapeutics

Research in medicinal chemistry explores the use of fluorinated benzoates in developing new therapeutic agents. While specific examples directly citing Methyl 3-fluoro-4-hydroxybenzoate are proprietary or in early-stage research, the broader class of fluorinated hydroxybenzoic acids and their esters are investigated for their potential as anti-inflammatory and antimicrobial agents.

Quality Control and Analytical Methods

Ensuring the purity and identity of Methyl 3-fluoro-4-hydroxybenzoate is critical for its successful application in research and manufacturing. Standard analytical techniques are employed for its characterization.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common starting point. The retention time and peak area are used to quantify the purity.

-

Gas Chromatography (GC): GC can also be employed to assess purity, particularly for identifying any volatile impurities.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the methyl ester protons, and the aromatic protons, with splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are also influenced by the fluorine substituent.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Diagram of the Quality Control Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 3-fluoro-4-hydroxybenzoate_403-01-0_Hairui Chemical [hairuichem.com]

- 3. halochem.com [halochem.com]

- 4. 403-01-0 Cas No. | Methyl 3-Fluoro-4-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 5. CAS 403-01-0 | 2629-3-68 | MDL MFCD00215838 | Methyl 3-Fluoro-4-hydroxybenzoate | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-4-hydroxybenzoate

Introduction

Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a valuable fluorinated building block in medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom onto an aromatic ring, particularly ortho to a hydroxyl group, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining Methyl 3-fluoro-4-hydroxybenzoate, focusing on the selection of viable starting materials and the rationale behind key experimental choices. We will explore various synthetic pathways, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most apparent strategies involve either the late-stage, regioselective fluorination of a pre-existing hydroxybenzoate scaffold or the construction of the aromatic ring with the requisite substituents already in place. The primary challenge lies in achieving the desired 3-fluoro-4-hydroxy substitution pattern, as the directing effects of the hydroxyl and ester groups must be carefully managed.

Caption: Retrosynthetic analysis of Methyl 3-fluoro-4-hydroxybenzoate.

Synthetic Strategies and Key Starting Materials

The selection of a starting material is paramount and dictates the overall synthetic strategy. Key factors include commercial availability, cost, and the efficiency of subsequent transformations. We will discuss three primary, well-validated starting materials.

Strategy 1: Direct Fluorination of Methyl 4-hydroxybenzoate

This is often the most conceptually direct route. However, the regioselectivity of the fluorination step is a critical challenge. Both the hydroxyl (-OH) and the methyl ester (-COOCH₃) groups are ortho-, para-directing. Since the para position is blocked, electrophilic attack is directed to the positions ortho to each group. This leads to a potential mixture of products, primarily fluorination at the 3-position (ortho to -OH) and the 2-position (ortho to -COOCH₃).

Mechanistic Rationale: The powerful activating and ortho-directing effect of the phenolic hydroxyl group typically favors fluorination at the 3-position. Electrophilic fluorinating agents, such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring attacks the electrophilic fluorine source.

Experimental Protocol: Direct Fluorination

-

Dissolution: Dissolve Methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction vessel.

-

Addition of Fluorinating Agent: Add Selectfluor™ (1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. The reaction can be mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired 3-fluoro isomer from other regioisomers and unreacted starting material.

Caption: Workflow for direct fluorination of Methyl 4-hydroxybenzoate.

Strategy 2: Fluorination of 3-Fluoro-4-methoxybenzoic acid followed by Demethylation

This two-step approach offers excellent control over regioselectivity. Starting with a methoxy-substituted precursor allows for efficient fluorination, after which the methyl ether is cleaved to reveal the desired phenol.